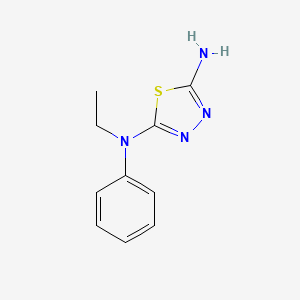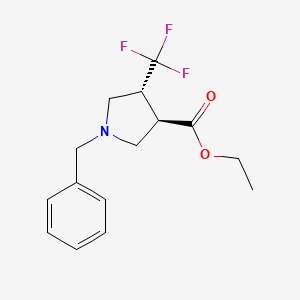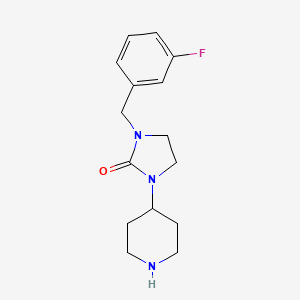
1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Vue d'ensemble
Description
“1-(3-Fluorobenzyl)piperazine” is a compound that belongs to the class of piperazine derivatives . It has a molecular formula of C11H15FN2 and a molecular weight of 194.253 g/mol .
Molecular Structure Analysis
The chemical structure of “1-(3-Fluorobenzyl)piperazine” is comprised of a piperazine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorobenzyl)piperazine” include a density of 1.1±0.1 g/cm3, a boiling point of 271.1±25.0 °C at 760 mmHg, and a flash point of 117.7±23.2 °C .Applications De Recherche Scientifique
Anti-Alzheimer's Activity A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including compounds related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, were synthesized and evaluated for their anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study focused on replacing key moieties in donepezil with the N-benzylated derivatives and evaluated their effectiveness against Alzheimer's through in-vivo and in-vitro studies (Gupta et al., 2020).
Anti-Tubercular Agents The 2,4-diaminoquinazoline class, related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series revealed its potential as a lead candidate for tuberculosis drug discovery. The study focused on understanding structure-activity relationships and observed that certain structural components were key determinants of activity (Odingo et al., 2014).
Inhibitors of Mycobacterium Tuberculosis A series of compounds, including analogs of 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds were evaluated for their antituberculosis activity and cytotoxicity. Notably, some compounds exhibited significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Metabolism Studies of Radiotracers The compound and its fluorine-substituted analogs have been studied for their metabolism in vitro, especially as acetylcholinesterase inhibitors. This research provides insights into the metabolism of such compounds, crucial for their application in nuclear medicine and biology (Lee et al., 2001).
Inhibitors of Anaplastic Lymphoma Kinase Analog compounds of 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one were studied as potential inhibitors of anaplastic lymphoma kinase (ALK), with implications for cancer treatment. The research focused on the pharmacokinetics of these compounds, highlighting the balance between stability and potency against ALK (Teffera et al., 2013).
Structural and Molecular Studies Detailed structural and molecular studies were conducted on compounds similar to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one. These studies, involving X-ray diffraction, provide crucial information on the molecular conformation and intermolecular interactions, vital for understanding the properties and potential applications of these compounds (Manjunath et al., 2011).
Antioxidant and Antifungal Properties Benzimidazole derivatives, structurally related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, exhibited significant antioxidant and antifungal properties. This suggests potential applications of these compounds in addressing oxidative stress-related diseases and fungal infections (Kuş et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-1-2-12(10-13)11-18-8-9-19(15(18)20)14-4-6-17-7-5-14/h1-3,10,14,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERWUASJRYPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



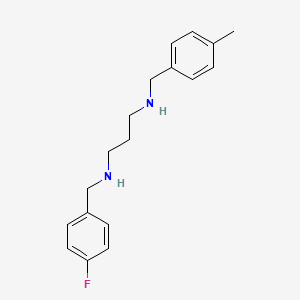
![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)
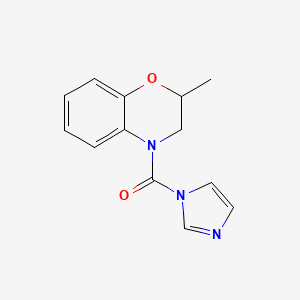
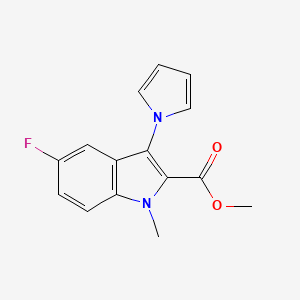
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
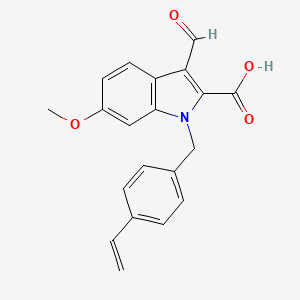
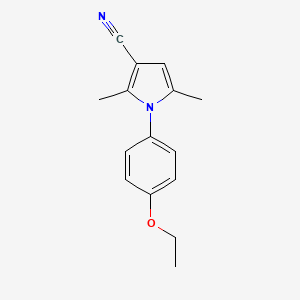
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
